Cas no 2137537-01-8 (1,2-Ethanediamine, 1-cycloheptyl-N2-(1-methylethyl)-)

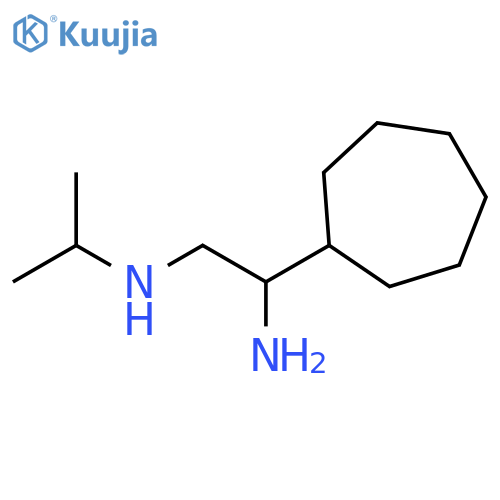

2137537-01-8 structure

商品名:1,2-Ethanediamine, 1-cycloheptyl-N2-(1-methylethyl)-

CAS番号:2137537-01-8

MF:C12H26N2

メガワット:198.348243236542

CID:5297851

1,2-Ethanediamine, 1-cycloheptyl-N2-(1-methylethyl)- 化学的及び物理的性質

名前と識別子

-

- 1,2-Ethanediamine, 1-cycloheptyl-N2-(1-methylethyl)-

-

- インチ: 1S/C12H26N2/c1-10(2)14-9-12(13)11-7-5-3-4-6-8-11/h10-12,14H,3-9,13H2,1-2H3

- InChIKey: SRFDULSYNMTQSY-UHFFFAOYSA-N

- ほほえんだ: C(C1CCCCCC1)(N)CNC(C)C

1,2-Ethanediamine, 1-cycloheptyl-N2-(1-methylethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-765370-0.1g |

(2-amino-2-cycloheptylethyl)(propan-2-yl)amine |

2137537-01-8 | 95.0% | 0.1g |

$1195.0 | 2025-02-22 | |

| Enamine | EN300-765370-0.25g |

(2-amino-2-cycloheptylethyl)(propan-2-yl)amine |

2137537-01-8 | 95.0% | 0.25g |

$1249.0 | 2025-02-22 | |

| Enamine | EN300-765370-0.5g |

(2-amino-2-cycloheptylethyl)(propan-2-yl)amine |

2137537-01-8 | 95.0% | 0.5g |

$1302.0 | 2025-02-22 | |

| Enamine | EN300-765370-0.05g |

(2-amino-2-cycloheptylethyl)(propan-2-yl)amine |

2137537-01-8 | 95.0% | 0.05g |

$1140.0 | 2025-02-22 | |

| Enamine | EN300-765370-10.0g |

(2-amino-2-cycloheptylethyl)(propan-2-yl)amine |

2137537-01-8 | 95.0% | 10.0g |

$5837.0 | 2025-02-22 | |

| Enamine | EN300-765370-5.0g |

(2-amino-2-cycloheptylethyl)(propan-2-yl)amine |

2137537-01-8 | 95.0% | 5.0g |

$3935.0 | 2025-02-22 | |

| Enamine | EN300-765370-2.5g |

(2-amino-2-cycloheptylethyl)(propan-2-yl)amine |

2137537-01-8 | 95.0% | 2.5g |

$2660.0 | 2025-02-22 | |

| Enamine | EN300-765370-1.0g |

(2-amino-2-cycloheptylethyl)(propan-2-yl)amine |

2137537-01-8 | 95.0% | 1.0g |

$1357.0 | 2025-02-22 |

1,2-Ethanediamine, 1-cycloheptyl-N2-(1-methylethyl)- 関連文献

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

2137537-01-8 (1,2-Ethanediamine, 1-cycloheptyl-N2-(1-methylethyl)-) 関連製品

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量